2-Methyl-N-((2-morpholinopyrimidin-5-yl)methyl)propan-2-amine 2-Methyl-N-((2-morpholinopyrimidin-5-yl)methyl)propan-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15856041
InChI: InChI=1S/C13H22N4O/c1-13(2,3)16-10-11-8-14-12(15-9-11)17-4-6-18-7-5-17/h8-9,16H,4-7,10H2,1-3H3
SMILES:
Molecular Formula: C13H22N4O
Molecular Weight: 250.34 g/mol

2-Methyl-N-((2-morpholinopyrimidin-5-yl)methyl)propan-2-amine

CAS No.:

Cat. No.: VC15856041

Molecular Formula: C13H22N4O

Molecular Weight: 250.34 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-N-((2-morpholinopyrimidin-5-yl)methyl)propan-2-amine -

Specification

Molecular Formula C13H22N4O
Molecular Weight 250.34 g/mol
IUPAC Name 2-methyl-N-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]propan-2-amine
Standard InChI InChI=1S/C13H22N4O/c1-13(2,3)16-10-11-8-14-12(15-9-11)17-4-6-18-7-5-17/h8-9,16H,4-7,10H2,1-3H3
Standard InChI Key JNPFXZZHAKFKPV-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)NCC1=CN=C(N=C1)N2CCOCC2

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of three distinct regions:

  • Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • Morpholine Substituent: A saturated heterocycle (O and N atoms) attached to the pyrimidine’s 2-position.

  • Propan-2-amine Side Chain: A tertiary amine group (-N(CH₃)₂) linked via a methylene bridge (-CH₂-) to the pyrimidine’s 5-position.

The IUPAC name systematically describes this arrangement:

  • 2-Morpholinopyrimidin-5-yl: Indicates a morpholine group at position 2 of the pyrimidine.

  • N-((2-Morpholinopyrimidin-5-yl)methyl): Specifies the methylene-linked side chain.

  • Propan-2-amine: Denotes the tertiary amine substituent.

Synthesis and Characterization

Synthetic Strategies

While no direct synthesis of 2-methyl-N-((2-morpholinopyrimidin-5-yl)methyl)propan-2-amine is documented, analogous pyrimidine derivatives provide a roadmap . Key steps likely involve:

Pyrimidine Ring Formation

The pyrimidine core can be constructed via cyclocondensation reactions. For example, reacting a β-diketone (e.g., 1-(morpholin-4-yl)propane-1,3-dione) with a guanidine derivative could yield the 2-morpholinopyrimidine scaffold .

Functionalization at Position 5

Introducing the methylene-amine side chain may employ nucleophilic substitution. A bromomethyl intermediate at position 5 could react with 2-methylpropan-2-amine under basic conditions, as seen in similar systems .

Purification and Characterization

Chromatographic techniques (e.g., silica gel chromatography) and spectroscopic methods (¹H/¹³C NMR, HRMS) would confirm structure and purity .

Physicochemical Properties

Calculated Properties

  • Molecular Formula: C₁₃H₂₂N₄O

  • Molecular Weight: 250.34 g/mol

  • LogP: ~2.1 (estimated via fragment-based methods), suggesting moderate lipophilicity.

  • Solubility: Enhanced by the morpholine’s polarity, likely soluble in polar aprotic solvents (e.g., DMSO).

Spectroscopic Features

  • ¹H NMR: Expected signals include:

    • δ 8.3–8.5 ppm (pyrimidine H-4,6), δ 3.6–3.8 ppm (morpholine OCH₂), δ 1.2 ppm (tert-alkyl CH₃).

  • IR: Stretching vibrations for C=N (1600 cm⁻¹), C-O (1100 cm⁻¹), and N-H (3300 cm⁻¹) .

Biological Activity and Applications

Antiproliferative Effects

Analogous compounds demonstrate potent GI₅₀ values (e.g., 23 nM in MV4-11 cells) . The tert-amine’s basicity may facilitate lysosomal trapping, prolonging intracellular retention and efficacy.

Therapeutic Prospects

  • Oncology: CDK4/6 inhibitors are frontline therapies for hormone receptor-positive breast cancer. Structural similarities suggest potential in this domain .

  • Neurodegeneration: Tertiary amines often cross the blood-brain barrier, hinting at applications in Alzheimer’s or Parkinson’s disease.

Comparative Analysis with Analogous Compounds

Structural Analogues

CompoundKey FeaturesCDK4 K₁ (nM)GI₅₀ (nM)
78 4-Thiazol-N-(pyridin-2-yl)pyrimidin123
NPPA Nitrophenyl-pyrimidineN/AN/A
Target Compound (Hypoth.)Morpholine-pyrimidine-tert-amine~10 (pred.)~50 (pred.)

SAR Insights

  • Morpholine vs. Pyridine: Morpholine’s reduced aromaticity may lower off-target binding compared to pyridine-containing analogues .

  • Tert-amine vs. Cycloalkyl: The flexible tert-amine side chain could improve solubility over cyclopentyl groups (cf. compound 83 vs. 99) .

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